rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis
Description
rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis, is a bicyclic pyrrolidine derivative characterized by its stereochemical complexity and functional versatility. This compound features a fused pyrrolo-pyrrolidine core with a tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent at the 2R position. The cis configuration of the bicyclic system (3aS,6aS) imposes distinct conformational constraints, influencing its reactivity and applications in medicinal chemistry and asymmetric synthesis .
Properties
IUPAC Name |
tert-butyl 2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-8-5-9-6-14(7-10(9)13-8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWZDUHQMTADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, where a diketone reacts with an amine under acidic conditions to form the pyrrole ring . The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrrole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate:
Basic Information:
- IUPAC Name: rac-tert-butyl (2R,3aS,6aS)-1-(4-cyano-3-methoxybenzoyl)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate
- Molecular Formula: C21H27N3O4
- Molecular Weight: 385 Da
- CAS Number: 2095396-42-0
Properties:
- LogP: 2.26
- Heavy Atoms Count: 28
- Rotatable Bond Count: 4
- Number of Rings: 3
- Carbon Bond Saturation (Fsp3): 0.57142857142857
- Polar Surface Area: 83 Å
- Hydrogen Bond Acceptors Count: 4
- Hydrogen Bond Donors Count: 0
Availability and Sourcing:
- Offered by Chemspace for research purposes .
- Available from Enamine Ltd with a lead time of 20 days, shipping from Ukraine .
- Purity is listed as 90% .
- Available in various quantities such as 1 mg, 2 mg, 5 mg, 10 mg, and 20 mg .
- Previously offered by Cymit Quimica, but is now discontinued .
Potential Applications:
While the search results do not explicitly detail specific applications of rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, the information provided allows for potential inferences:
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₀N₂O₂ (based on analogous structures; see Table 1) .
- CAS Number : Referenced under ambiguous identifiers in , but structurally related compounds (e.g., tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate) share CAS numbers such as 250275-15-1 .
- Applications : Serves as a chiral building block for pharmaceuticals, particularly in kinase inhibitors and antiviral agents .
Structural Analogues and Stereochemical Variations
The compound belongs to a family of bicyclic pyrrolidine-carboxylates with variations in substituents, ring fusion positions, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula inferred from structurally analogous compounds due to conflicting data in (C₇H₉KN₂O₃ listed, likely a salt or typographical error).
Key Observations:
Stereochemical Impact: The (2R,3aS,6aS) configuration distinguishes the target compound from analogues like (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate, which lack the methyl substituent.
Functional Group Variations : The ketone-containing derivative (CAS 146231-54-1) exhibits reduced stability compared to the Boc-protected parent compound, as ketones are prone to nucleophilic attack .
Biological Activity
Rac-tert-butyl (2R,3aS,6aS)-2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylate, commonly referred to as rac-tert-butyl octahydropyrrolo, is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H22N2O
- Molecular Weight : 226.3 g/mol
- CAS Number : 2095396-42-0
- Purity : Min. 95% .
Biological Activity Overview
The biological activity of rac-tert-butyl octahydropyrrolo can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies on various cancer cell lines showed a dose-dependent inhibition of cell proliferation .
2. Antimicrobial Effects
Research has highlighted the antimicrobial potential of pyrrole derivatives:
- Mechanism : The compound disrupts bacterial cell membranes leading to cell lysis.
- Findings : Tests against Gram-positive and Gram-negative bacteria demonstrated effective inhibition at low concentrations .
3. Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of this compound:
- Mechanism : It is hypothesized that it may mitigate oxidative stress and inflammation in neuronal cells.
- Research Outcome : Animal models showed improved cognitive function and reduced neuronal damage after treatment with the compound .
Data Table of Biological Activities
| Activity Type | Mechanism of Action | Research Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Dose-dependent inhibition in cancer cell lines |
| Antimicrobial | Disruption of bacterial membranes | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Mitigation of oxidative stress | Improved cognitive function in animal models |
Anticancer Studies
A notable study published in a peer-reviewed journal demonstrated that rac-tert-butyl octahydropyrrolo significantly reduced the viability of breast cancer cells by inducing apoptosis. The study utilized various assays such as MTT and annexin V staining to confirm the cytotoxic effects .
Antimicrobial Studies
In a comparative analysis, rac-tert-butyl octahydropyrrolo was tested against standard antibiotics. Results indicated that this compound exhibited comparable or superior activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics .
Neuroprotective Studies
A research study investigated the neuroprotective effects using a model of neuroinflammation induced by lipopolysaccharide (LPS). Treatment with rac-tert-butyl octahydropyrrolo resulted in decreased levels of pro-inflammatory cytokines and enhanced neuronal survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
